![molecular formula C20H17N3O3S2 B2480943 4-[benzyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide CAS No. 865546-25-4](/img/structure/B2480943.png)
4-[benzyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzamide derivatives, including structures akin to "4-[benzyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide", typically involves acylation reactions. For example, a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile, showcasing a method that might be adaptable for our target compound (Younes et al., 2020).
Molecular Structure Analysis
The crystallographic analysis plays a crucial role in understanding the molecular structure of benzamide derivatives. X-ray single crystallography can reveal solid-state properties and hydrogen bonding interactions, essential for comprehending the molecular conformation and stability of such compounds (Younes et al., 2020).
Chemical Reactions and Properties
Benzamide derivatives engage in various chemical reactions, demonstrating a range of reactivities depending on their functional groups. For example, the compound containing a 3,5-dinitrophenyl group exhibited colorimetric sensing behavior towards fluoride anion, indicating potential for specific chemical interactions and applications (Younes et al., 2020).
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition
A series of benzamide derivatives incorporating sulfamoyl moieties, akin to 4-[benzyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide, have been synthesized and investigated for their inhibitory activity against different human carbonic anhydrase (CA) isoforms. These compounds have demonstrated high efficacy in inhibiting CA II, VII, and IX in the low nanomolar or subnanomolar ranges, making them a class of highly effective CA inhibitors. Such inhibition is crucial for understanding and potentially treating conditions associated with dysregulated CA activity, including certain cancers and glaucoma (Abdoli et al., 2018).
Antimicrobial and Flame Retardant Applications
The synthesis of sulphonamide (Schiff base) ligands and their metal complexes has been explored for potential antimicrobial and flame retardant applications. A study focusing on the incorporation of these compounds into polyurethane varnish formulations revealed that they exhibit very good flame retardant and antimicrobial properties. Such applications are particularly relevant for developing surface coatings with enhanced safety and hygienic features (El‐Wahab et al., 2020).
Anticancer Activity
Derivatives of benzamide sulfonamides have also been synthesized and evaluated for their pro-apoptotic activity against cancer cell lines. Certain compounds have demonstrated significant growth inhibition in melanoma cell lines, indicating their potential as anticancer agents. This suggests that this compound and similar compounds could play a role in the development of new cancer therapies (Yılmaz et al., 2015).
Synthesis and Characterization of Complexes
Research has also focused on the synthesis and characterization of metal complexes involving sulfonamide derivatives, investigating their structural properties and potential applications. These studies contribute to a deeper understanding of the chemical and physical properties of sulfonamide-based compounds, opening up possibilities for their use in various fields, including catalysis and material science (Orie et al., 2021).
Eigenschaften
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-23(14-15-5-3-2-4-6-15)28(25,26)18-9-7-16(8-10-18)19(24)22-20-17(13-21)11-12-27-20/h2-12H,14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQZKDOTPOPVGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.